1-Methylpiperidine-4-carbohydrazide

Descripción general

Descripción

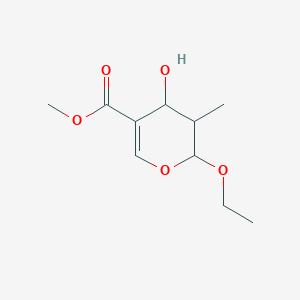

1-Methylpiperidine-4-carbohydrazide (1-MPCH) is an organic compound that has a wide range of applications in chemical synthesis, scientific research and lab experiments. It is a versatile compound that can be used to produce a variety of products and has been used in the production of drugs, polymers, and other materials. 1-MPCH is a white, crystalline solid with a melting point of 86-88 °C and a boiling point of 145-147 °C. It is soluble in water, alcohol, and ether and is stable under normal storage conditions.

Aplicaciones Científicas De Investigación

Spiropiperidines in Drug Discovery

Spiropiperidines, a class of compounds related to piperidine derivatives, have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. The methodology used for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, over the last decade covers a variety of synthetic strategies. This includes the formation of the spiro-ring on a preformed piperidine ring and vice versa. The significance of spiropiperidines in drug discovery, especially for 3- and 4-spiropiperidines, highlights the chemical versatility and potential therapeutic applications of piperidine derivatives, which could extend to compounds like 1-Methylpiperidine-4-carbohydrazide (Griggs, Tape, & Clarke, 2018).

Ketogenic Diet Mechanisms

Although not directly related to this compound, the study of ketogenic diets offers insights into the biochemical implications of compounds that can influence metabolic pathways. Ketogenic diets, high in fats and low in carbohydrates, have been reviewed for their mechanisms in treating epilepsy, showcasing how certain diets or compounds can significantly impact cellular metabolism and neurological functions. This research area may offer insights into how specific chemical compounds, potentially including piperidine derivatives, could modulate similar pathways (Boison, 2017).

Carbohydrate Polymers as Corrosion Inhibitors

Research on carbohydrate polymers as corrosion inhibitors for metal substrates reveals the broad applicability of organic compounds in material science. This domain's exploration can be somewhat tangential but still relevant when considering the chemical interactions between organic inhibitors and metal surfaces. Understanding these mechanisms might provide a backdrop for studying compounds like this compound in contexts outside of biomedical research, highlighting the interdisciplinary nature of chemical applications (Umoren & Eduok, 2016).

Propiedades

IUPAC Name |

1-methylpiperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQKKXPYOIDSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332834 | |

| Record name | 1-methylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176178-88-4 | |

| Record name | 1-Methyl-4-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176178-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)